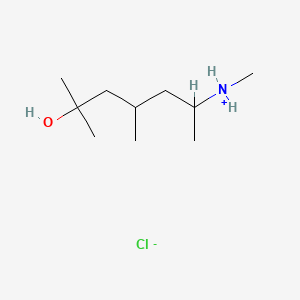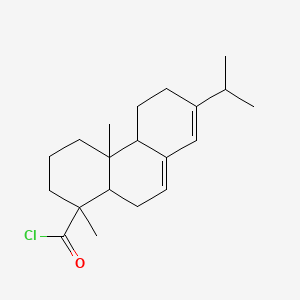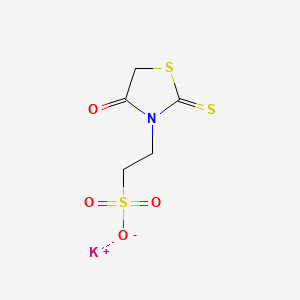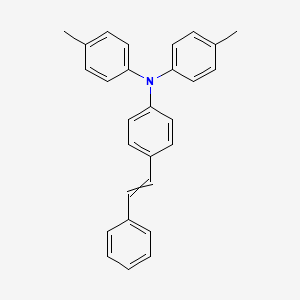
Thiocyanatoacetic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanatoacetic acid butyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a thiocyanate group attached to the acetic acid moiety, which is further esterified with butanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Amines or thiols.
Scientific Research Applications
Thiocyanatoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl thiocyanatoacetate: Similar structure but with an ethyl group instead of butyl.
Methyl thiocyanatoacetate: Contains a methyl group instead of butyl.
Propyl thiocyanatoacetate: Has a propyl group instead of butyl.
Uniqueness
Thiocyanatoacetic acid butyl ester is unique due to its specific ester linkage and the presence of a butyl group, which can influence its physical and chemical properties, such as solubility and reactivity .
Properties
CAS No. |
5345-64-2 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
butyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
InChI Key |
XZTITLBRCIKBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


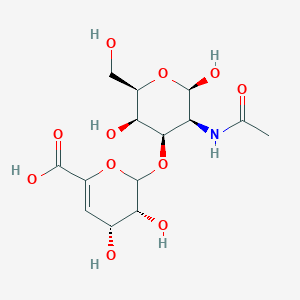
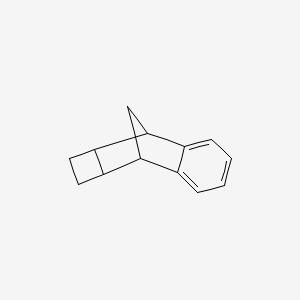

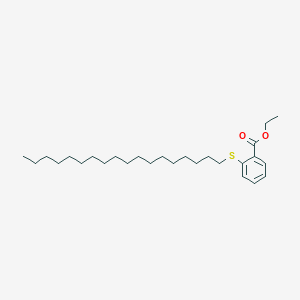

![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

